molecular formula C8H11N5 B12818668 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine

Cat. No.: B12818668
M. Wt: 177.21 g/mol
InChI Key: ZJIKBYZUXQAZFQ-UHFFFAOYSA-N
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Description

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine is a heterocyclic compound that contains both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine typically involves the reaction of 2-hydrazinopyridine with an appropriate imidazole derivative. One common method is the condensation reaction between 2-hydrazinopyridine and 4,5-dihydro-1H-imidazole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole and pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole and pyridine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction could produce 4,5-dihydroimidazole derivatives.

Scientific Research Applications

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine
  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-Chloro-5-[(2-hydrazino-4,5-dihydro-1H-imidazol-1-yl)methyl]pyridine

Uniqueness

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyridine is unique due to the presence of both an imidazole and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)-2-pyridin-2-ylhydrazine

InChI

InChI=1S/C8H11N5/c1-2-4-9-7(3-1)12-13-8-10-5-6-11-8/h1-4H,5-6H2,(H,9,12)(H2,10,11,13)

InChI Key

ZJIKBYZUXQAZFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NNC2=CC=CC=N2

Origin of Product

United States

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